Product packaging for Decaplanin(Cat. No.:CAS No. 126985-51-1)

Decaplanin

Cat. No.: B1216445
CAS No.: 126985-51-1
M. Wt: 1560.9 g/mol
InChI Key: SJSZMXQSCZCGFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decaplanin is a glycopeptide antibiotic complex identified for its activity against Gram-positive bacteria . As a glycopeptide, its established mechanism of action involves binding to the D-alanyl-D-alanine terminus of cell wall precursors, thereby inhibiting the synthesis of peptidoglycan, an essential component of the bacterial cell wall . In vitro studies have demonstrated that this compound is effective against a range of Gram-positive bloodstream isolates, including Staphylococcus aureus , enterococci, streptococci, and listeria . While most strains are susceptible, research has indicated that some populations, particularly certain Enterococcus species and Staphylococcus haemolyticus , can exhibit potential resistance, making it a relevant compound for studying resistance mechanisms . This product is labeled "For Research Use Only" (RUO) . It is not intended for diagnostic or therapeutic procedures in humans or animals and must be used exclusively in controlled laboratory settings by qualified researchers .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C72H86ClN9O28 B1216445 Decaplanin CAS No. 126985-51-1

Properties

IUPAC Name

2-(4-amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-15-chloro-48-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H86ClN9O28/c1-25(2)15-37(76-6)63(95)81-51-54(89)30-10-14-41(36(73)17-30)106-43-19-31-18-42(60(43)109-71-61(57(92)55(90)44(24-83)107-71)110-70-58(93)56(91)53(88)26(3)104-70)105-33-11-7-28(8-12-33)59(108-46-23-72(5,75)62(94)27(4)103-46)52-68(100)80-50(69(101)102)35-20-32(84)21-40(86)47(35)34-16-29(9-13-39(34)85)48(65(97)82-52)79-66(98)49(31)78-64(96)38(22-45(74)87)77-67(51)99/h7-14,16-21,25-27,37-38,44,46,48-59,61-62,70-71,76,83-86,88-94H,15,22-24,75H2,1-6H3,(H2,74,87)(H,77,99)(H,78,96)(H,79,98)(H,80,100)(H,81,95)(H,82,97)(H,101,102)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSZMXQSCZCGFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)OC1CC(C(C(O1)C)O)(C)N)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H86ClN9O28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1560.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126985-51-1, 128441-18-9
Record name MM 47761
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126985511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decaplanin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128441189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Microbial Production and Bioprocess Methodologies

Producer Microorganisms: Amycolatopsis Species

The genus Amycolatopsis is recognized as a significant source of secondary metabolites, including glycopeptide antibiotics. oup.comresearchgate.net Decaplanin (B1147159) production has been specifically linked to certain species within this genus. oup.com

Amycolatopsis decaplanina

Amycolatopsis decaplanina is a key producer of the glycopeptide antibiotic this compound. researchgate.net This species was formally described based on its 16S rRNA gene sequence analysis, chemotaxonomic properties, and the production of this compound. researchgate.net A. decaplanina DSM 44594T is a type strain known to produce this antibiotic. oup.comresearchgate.net Interestingly, this species has been reported to form pseudosporangia, a characteristic that resembles members of the genus Kibdelosporangium. researchgate.net Phylogenetic analysis indicates that A. decaplanina is related to other Amycolatopsis species such as A. orientalis, A. lurida, A. azurea, A. japonica, and A. keratiniphila. researchgate.net The biosynthetic gene cluster responsible for this compound production has been identified in A. decaplanina DSM 44594T. oup.com

Amycolatopsis regifaucium

Recent research has also identified Amycolatopsis regifaucium DSM 45072T as a producer of this compound. oup.comoup.comresearchgate.net A. regifaucium is a Gram-positive actinomycete known for producing a variety of biologically active compounds. oup.comoup.comresearchgate.net Genomic analysis of A. regifaucium DSM 45072T revealed the presence of a glycopeptide antibiotic gene cluster that shares significant similarity with the corresponding cluster in A. decaplanina DSM 44594T. oup.comresearchgate.net This finding confirmed the production of this compound by A. regifaucium, marking it as another source for this compound. oup.comresearchgate.net The genome of A. regifaucium DSM 45072T is approximately 8.28 Mbp and contains multiple biosynthetic gene clusters, highlighting its metabolic versatility. oup.comoup.comresearchgate.net

Fermentation Processes for this compound Biosynthesis

The industrial production of this compound relies on controlled fermentation processes. These processes are typically multi-stage to optimize microbial growth and antibiotic yield.

Seed Culture Development Strategies

Industrial this compound production often begins with a two-stage seed culture protocol. This strategy aims to maximize biomass before transferring the culture to larger production vessels.

The primary seed medium typically includes glucose, soybean meal, cornsteep liquor, NaCl, and CaCO₃, with the pH adjusted to approximately 6.5. Spores from agar (B569324) slants are used to inoculate flasks containing this medium, followed by incubation under specific conditions.

Component Concentration (g/L)
Glucose 15
Soybean meal 15
Cornsteep liquor 5
NaCl 5
CaCO₃ 2

The secondary seed stage involves scaling up the culture using larger fermenters. Parameters for this stage are carefully controlled to ensure robust growth.

Parameter Value
Volume 10 L (in 15 L fermenters)
Temperature 29 ± 1°C
Aeration 6–7 L/min
Agitation 180–200 rpm
Duration 48 hours

This secondary stage aims to achieve a sufficient packed cell volume (PCV), around 20%, before the culture is transferred to the main production fermenter.

Large-Scale Production Fermentation Parameters

This compound biosynthesis at a larger scale occurs in substantial fermentation vessels. The production medium is formulated to provide the necessary nutrients for the producing organism and support antibiotic synthesis.

Key components of the production medium include carbon and nitrogen sources, salts, and an antifoaming agent.

Component Concentration (g/L)
Glucose (Carbon) 40
Soybean meal (Nitrogen) 20
Cornsteep liquor (Nitrogen) 10
NaCl 5
CaCO₃ 3
Desmophen® (Antifoam) 0.1% (v/v)

Fermentation conditions such as temperature, agitation, aeration, and duration are maintained within specific ranges to optimize this compound yield. google.com The fermentation is typically conducted under aerobic conditions. google.com

Parameter Value
Volume 280 L (in 390 L vessels)
Temperature 29 ± 1°C
Agitation 100–120 rpm
Aeration 170 L/min
Duration 66–68 hours
pH 6.0 - 8.0 (preferably 6.5) google.com

The process of fermentation and antibiotic formation can be monitored by assessing the antibacterial activity of the culture fluid and mycelium against susceptible organisms like Staphylococcus aureus 209P. google.com Bioactivity monitoring via agar well diffusion against Staphylococcus aureus 209P has shown inhibition zones correlating with this compound titers. Maximum yields of the compound are typically obtained after 66-68 hours of fermentation. google.com

Molecular Structure and Conformational Analysis

Core Heptapeptide (B1575542) Backbone Architecture

Decaplanin (B1147159) possesses a core structure consisting of a heptapeptide backbone. This peptide chain forms a significant part of the molecule's framework. While sharing similarities with the heptapeptide backbone of vancomycin (B549263), this compound's backbone differs in its specific amino acid sequence and cyclization patterns, which are characteristic of type I glycopeptide antibiotics. researchgate.netoup.comnih.gov The non-ribosomal peptide synthetases (NRPS) are responsible for the assembly of this peptide backbone from both proteinogenic and non-proteinogenic amino acids. nih.govbiorxiv.org

Unique Glycosylation Patterns and Sugar Moieties

A disaccharide composed of glucose and L-rhamnose is attached to amino acid position 4 of the this compound heptapeptide backbone. researchgate.netoup.comresearchgate.net This specific disaccharide unit contributes to the molecule's size, polarity, and interactions with its environment and potential targets. The biosynthesis of such unusual sugars is an integral part of the this compound production pathway. researchgate.net

Chlorination and Other Post-Translational Modifications

This compound undergoes post-translational modifications, including chlorination. The mature this compound molecule contains one chlorine atom. researchgate.netoup.comresearchgate.net This is in contrast to vancomycin, which typically has two chlorine atoms. oup.comresearchgate.net Halogenation, along with glycosylation, methylation, acylation, and sulfonation, are tailoring modifications that diversify glycopeptide structures and are introduced by specific enzymes encoded within biosynthetic gene clusters. oup.comnih.gov

Dimerization Propensity and Structural Interactions

This compound, like other antibiotics related to vancomycin, exhibits a propensity for dimerization. researchgate.net These dimer units are characterized by antiparallel hydrogen bonds formed between the peptide backbones of two this compound molecules, as well as interactions involving the vancosamine (B1196374) residues and the peptide backbone. researchgate.net Dimerization is understood to be important for the biological activity of some glycopeptide antibiotics. scispace.com

Crystallographic Studies of this compound Structure

Crystallographic studies have been performed to elucidate the three-dimensional structure of this compound. These studies have yielded structures in multiple crystal forms, including P2(1) and P6(1)22, with varying solvent contents. researchgate.net The structures typically contain dimer units. researchgate.net Different crystallographic methods, such as direct methods, single-wavelength anomalous diffraction (SAD), multiple-wavelength anomalous diffraction (MAD), and molecular replacement, have been employed to solve the this compound structure. researchgate.net Analysis of these crystal structures reveals that the conformations of the individual this compound monomers are largely similar, with some variability observed in the sugar moieties and certain sidechains. researchgate.net Intermolecular interactions beyond dimerization are also present in the crystal lattice, contributing to the observed polymorphism and leading to arrangements such as intertwined helices in some crystal forms. researchgate.net Notably, crystallographic studies of this compound have also provided insights into the potential for radiation damage, particularly affecting the halogen atoms, during data collection using synchrotron radiation. researchgate.netnih.gov

Analysis of Crystal Forms

This compound is known to crystallize in multiple forms, demonstrating the conformational flexibility and varied packing arrangements the molecule can adopt. Studies have identified four distinct crystal forms: two belonging to the monoclinic space group P2(1) and two to the hexagonal space group P6(1)22. researchgate.netresearchgate.net Each of these crystal forms contains four this compound monomers within its asymmetric unit. researchgate.netresearchgate.net The solvent content within these crystals varies significantly, ranging from approximately 48% to 69%. researchgate.netresearchgate.net

The crystallographic analysis of these forms employed different methodologies. While one of the forms was successfully solved using direct methods, the other three required techniques typically applied to macromolecules, such as single-wavelength anomalous diffraction (SAD) utilizing the naturally present chlorine atoms, multiple-wavelength anomalous diffraction (MAD) with a crystal soaked in NaBr solution to leverage the bromine absorption edge, and molecular replacement. researchgate.net

The existence of multiple crystal forms (polymorphs) is attributed to the variety of intermolecular interactions that can occur between this compound molecules. researchgate.net Despite the different crystal packing arrangements, the conformations of the 16 independent monomers observed across these four forms are reported to be very similar, with the main differences observed in the sugar moieties and some sidechains. researchgate.net

Crystal FormSpace GroupMonomers per Asymmetric UnitApproximate Solvent Content (%)Structure Solution Method(s)
Form 1 (P2(1))P2(1)448-69Direct Methods, SAD, MAD, Molecular Replacement
Form 2 (P2(1))P2(1)448-69Direct Methods, SAD, MAD, Molecular Replacement
Form 1 (P6(1)22)P6(1)22448-69Direct Methods, SAD, MAD, Molecular Replacement
Form 2 (P6(1)22)P6(1)22448-69Direct Methods, SAD, MAD, Molecular Replacement

Molecular Replacement and Refinement Techniques

For the crystal forms not amenable to direct methods, macromolecular crystallographic techniques were employed. The molecular replacement method was successfully used to solve the structure of this compound. researchgate.net A related glycopeptide antibiotic, ureido-balhimycin, served as the search model for molecular replacement. researchgate.net

Following the determination of initial phases through molecular replacement or anomalous diffraction techniques, the structures were subjected to crystallographic refinement. Anisotropic refinement was performed against all collected F² data within a resolution range of 0.96 to 45 Å. researchgate.net This refinement process converged to conventional R values of 11.27% for data with I > 2σ(I) and 12.58% for all data. researchgate.net The refinement process aimed to optimize the atomic coordinates and thermal parameters to best fit the observed diffraction data. Evidence of radiation damage, affecting halogens, was noted in synchrotron datasets, which may have inadvertently aided MAD structure solution. researchgate.net

Insights into Intermolecular Interactions

The crystal structures of this compound provide valuable insights into the intermolecular forces that stabilize the crystal lattice and influence the molecule's behavior. A prominent feature observed in these structures is the formation of dimer units. researchgate.net These dimers are characteristic of antibiotics related to vancomycin and are primarily stabilized by antiparallel hydrogen bonds formed between the peptide backbones of two this compound molecules, as well as between the vancosamine residues and the peptide backbone. researchgate.net

Biosynthetic Pathway Elucidation and Genetic Determinants

Identification of Decaplanin (B1147159) Biosynthetic Gene Clusters (BGCs)

Biosynthetic gene clusters responsible for this compound production have been identified in Amycolatopsis decaplanina DSM 44594 and Amycolatopsis regifaucium DSM 45072. researchgate.netoup.comresearchgate.net Genome mining studies have been instrumental in revealing these BGCs. researchgate.netoup.comresearchgate.net The this compound BGC in A. regifaucium shares significant similarity with the corresponding cluster in A. decaplanina. oup.com These BGCs contain genes encoding the necessary machinery for this compound synthesis, including NRPS genes and genes for tailoring enzymes. researchgate.netoup.com

Nonribosomal Peptide Synthetase (NRPS) Genes

The heptapeptide (B1575542) backbone of this compound is assembled by nonribosomal peptide synthetases. researchgate.netoup.comscispace.com NRPS are large, multi-modular enzymes that incorporate specific amino acids into a peptide chain without the involvement of ribosomes. biorxiv.orgscispace.com The this compound BGCs contain a series of NRPS genes with multiple catalytic domains responsible for the stepwise incorporation of the seven amino acid residues that form the core peptide structure. oup.comscispace.com Analysis of the NRPS domains can provide insights into the specific amino acids incorporated and the order of assembly. For example, analysis of the A. decaplanina BGC (MIBiG accession BGC0001460) indicates adenylation domains predicted to incorporate substrates such as tyrosine, 3,5-dihydroxyphenylglycine, and 4-hydroxyphenylglycine. secondarymetabolites.org Similarly, the A. regifaucium BGC (MIBiG accession BGC0001459) also shows predicted incorporation of R-beta-hydroxytyrosine and asparagine by its NRPS modules. secondarymetabolites.org

Type II Polyketide Synthase (PKS) Gene Clusters (Putative)

Interestingly, a putative type II polyketide synthase (PKS) gene cluster has been predicted within the glycopeptide antibiotic-producing clade of the genus Amycolatopsis, including in Amycolatopsis regifaucium. researchgate.netoup.comresearchgate.netdntb.gov.uaresearchgate.netoup.comnih.gov Type II PKS systems are typically involved in the biosynthesis of aromatic polyketides. researchgate.netresearchgate.net While the core of this compound is a peptide, the presence of a putative type II PKS cluster in the vicinity of the glycopeptide BGC in Amycolatopsis suggests a potential, though not yet fully elucidated, role in the biosynthesis of some structural component or precursor, possibly related to the non-proteinogenic amino acids or other modifications. researchgate.netresearchgate.netresearchgate.net This is the first time such a cluster has been predicted within this specific clade known for glycopeptide production. researchgate.netresearchgate.net

Enzymology of Non-Proteinogenic Amino Acid Synthesis

Glycopeptide antibiotics like this compound contain several non-proteinogenic amino acids that are crucial for their structure and activity. biorxiv.org Specific enzymatic pathways are responsible for the synthesis of these unusual building blocks. biorxiv.org

Phenylglycine Derivative Biosynthesis

Phenylglycine derivatives, such as 4-hydroxyphenylglycine (Hpg) and 3,5-dihydroxyphenylglycine (Dpg), are common non-proteinogenic amino acids found in glycopeptide antibiotics. biorxiv.orgmdpi.com The biosynthesis of these residues is typically encoded within subclusters of the GPA BGCs. biorxiv.org For instance, Dpg biosynthesis in other glycopeptides has been shown to involve a type III polyketide synthase (DpgA) and other modifying enzymes that produce 3,5-dihydroxyphenylglyoxylate, followed by a transamination reaction. biorxiv.orgresearchgate.netnih.gov A predicted transaminase is essential for the formation of both (S)-3,5-dihydroxyphenylglycine and (S)-4-hydroxyphenylglycine in related pathways. researchgate.net

Hydroxyphenylpyruvate and Tyrosine Precursor Utilization

The precursors for many non-proteinogenic amino acids in glycopeptide biosynthesis, including Hpg and Dpg, are predominantly derived from the shikimate pathway, utilizing intermediates like hydroxyphenylpyruvate (4-HPP) and tyrosine. biorxiv.org Producing organisms often have mechanisms to enhance the supply of these crucial precursors for secondary metabolism, sometimes involving isoforms of key enzymes in the tyrosine biosynthetic pathway like 3-deoxy-D-arabino-heptulosonate 7-phosphate (Dahp) synthase and prephenate dehydrogenase (Pdh). biorxiv.orgresearchgate.net Tyrosine can be catalyzed by amino transferase to form 4-hydroxyphenylpyruvate. mdpi.com

Glycosyltransferase and Tailoring Enzyme Activities

This compound contains three sugar moieties: a glucose-L-rhamnose disaccharide at amino acid 4 and epi-vancosamine at amino acid 6, along with one chlorine atom. researchgate.netoup.com These structural modifications are introduced by a suite of tailoring enzymes. oup.com Glycosyltransferases are responsible for attaching the sugar moieties to the peptide aglycone. oup.combiorxiv.orgwikipedia.org These enzymes are typically encoded within the GPA BGCs. biorxiv.org this compound biosynthesis involves specific glycosyltransferases for the addition of glucose, L-rhamnose, and epi-vancosamine at their respective positions on the peptide backbone. researchgate.netoup.com Other tailoring enzymes, such as halogenases, methyltransferases, and acyltransferases, can introduce further modifications like chlorination, methylation, and acylation, contributing to the final structure and activity of the glycopeptide. oup.combiorxiv.org The presence of one chlorine atom in this compound suggests the involvement of a halogenase enzyme. researchgate.netoup.com

Here is a summary of some of the genes and their proposed functions based on available data:

Gene Name (Example from A. regifaucium BGC0001459 secondarymetabolites.org)Proposed Function (Based on annotation and context)
ATP06_0208065 - ATP06_0208250 (subset of genes)Nonribosomal Peptide Synthetase (NRPS) modules
ATP06_0208150, ATP06_0208155Glycosyltransferase
(Specific genes for tailoring enzymes like halogenase, enzymes for non-proteinogenic amino acid synthesis would be present within the BGC but require detailed annotation for a complete list)Tailoring Enzymes (e.g., Halogenase)
(Genes potentially within the putative Type II PKS cluster)Putative Type II Polyketide Synthase components

Note: This table provides examples based on available annotations and is not exhaustive of all genes in the this compound BGCs.

Self-Resistance Gene Orthologues within BGCs (e.g., vanHAX)

Glycopeptide antibiotic (GPA) producers, such as the this compound-producing Amycolatopsis species, employ self-resistance mechanisms to tolerate the antibiotics they produce. nih.govmdpi.com A key mechanism involves the modification of the peptidoglycan precursors in the bacterial cell wall, the target of glycopeptide antibiotics. nih.govasm.org This modification typically involves replacing the terminal D-alanyl-D-alanine (D-Ala-D-Ala) with D-alanyl-D-lactate (D-Ala-D-Lac), which significantly reduces the binding affinity of glycopeptides to their target. mdpi.comasm.orgsemanticscholar.org

Orthologues of the vanHAX genes, well-characterized for their role in vancomycin (B549263) resistance in enterococci, are frequently found within the BGCs of GPA-producing actinomycetes. nih.govmdpi.comasm.org These genes encode the enzymes responsible for this cell wall modification: VanH, a dehydrogenase that converts pyruvate (B1213749) to D-lactate; VanA, a D-Ala-D-Lac ligase that forms the modified depsipeptide; and VanX, a D,D-dipeptidase that hydrolyzes the normal D-Ala-D-Ala precursors. mdpi.comasm.org

Studies on the this compound BGC in Amycolatopsis regifaucium DSM 45072T have identified a resistance cassette containing vanHAX-like genes. oup.com This cassette, comprising ORFs 1–4, is considered crucial for glycopeptide resistance in this strain. oup.com Interestingly, the this compound BGC in A. regifaucium DSM 45072T appears to lack vanRS-like genes, which encode a two-component regulatory system commonly found in other GPA clusters and are involved in inducible resistance. oup.com The absence of vanRS suggests that the resistance genes within the this compound cluster might be constitutively expressed. oup.com

In addition to the vanHAX-like genes, the this compound BGC also encodes decY, a D,D-carboxypeptidase, which is likely to contribute to resistance mechanisms. oup.com Other genes within the cluster potentially involved in self-resistance include an ABC transporter, a sodium/hydrogen exchanger, a major facilitator superfamily transporter (permease), and a drug resistance transporter (EmbR/QacA). oup.com These transporters may play a role in exporting the antibiotic or reducing its intracellular concentration.

The presence and arrangement of van genes within GPA producer BGCs vary. While vanHAX orthologues are common, the presence of vanY (encoding a D,D-carboxypeptidase that cleaves D-Ala-D-Ala) and vanRS regulatory systems can differ. mdpi.com For instance, some vancomycin producers encode vanY, providing an additional resistance mechanism by cleaving excess peptidoglycan precursors, a feature seemingly absent in the primary vanHAX-mediated resistance of this compound producers. The organization of vanHAX genes is identical to that found in vancomycin-resistant enterococci, suggesting a potential origin of resistance genes in pathogens from antibiotic-producing actinomycetes. asm.org

The following table summarizes key resistance genes found within or associated with the this compound BGC:

Gene OrthologueProposed Function in ResistanceLocation within BGCNotes
vanHD-lactate dehydrogenaseWithin resistance cassette (ORFs 1-4) oup.comPart of the core D-Ala-D-Lac modification system. mdpi.comasm.org
vanAD-Ala-D-Lac ligaseWithin resistance cassette (ORFs 1-4) oup.comPart of the core D-Ala-D-Lac modification system. mdpi.comasm.org
vanXD,D-dipeptidaseWithin resistance cassette (ORFs 1-4) oup.comHydrolyzes D-Ala-D-Ala precursors. mdpi.comasm.org
decYD,D-carboxypeptidaseWithin BGC oup.comLikely contributes to resistance; enhances resistance with vanHAX. oup.comresearchgate.net
TransportersABC transporter, Sodium/hydrogen exchanger, MFS transporter, Drug resistance transporterWithin BGC oup.comMay be involved in efflux or reducing intracellular concentration. oup.com
vanRSTwo-component regulatory systemAbsent in dec cluster oup.comCommonly found in other GPA clusters for inducible resistance. oup.com

Molecular Mechanism of Action

Interaction with Peptidoglycan Precursors

Glycopeptide antibiotics, including Decaplanin (B1147159), inhibit bacterial cell wall synthesis by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors. frontiersin.orgnih.govmdpi.com This binding is a key step in preventing the proper assembly of the peptidoglycan layer.

Binding to D-Alanyl-D-Alanine (D-Ala-D-Ala) Terminus

This compound binds to the acyl-D-alanyl-D-alanine terminus of peptidoglycan precursors. This binding provides a mechanism for ligand recognition and is stabilized by an array of hydrophobic van der Waals contacts and five hydrogen bonds lining the antibiotic binding pocket. mdpi.comresearchgate.net The binding affinity to precursors ending in D-Ala-D-Ala is significantly higher compared to precursors where the terminal D-Ala is replaced by D-lactate (D-Ala-D-Lac) or D-serine (D-Ala-D-Ser), which is a common mechanism of resistance in some bacteria. nih.govmdpi.combiologynotesonline.comnih.gov

Steric Hindrance of Cell Wall Polymerization

By binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, this compound sequesters the substrate, preventing the addition of new units to the peptidoglycan chain. frontiersin.orgnih.gov This sequestration and the associated steric hindrance interfere with the polymerization of the peptidoglycan layer. biologynotesonline.comnih.gov

Inhibition of Bacterial Cell Wall Synthesis Enzymes

The binding of this compound to peptidoglycan precursors leads to the inhibition of enzymes essential for bacterial cell wall synthesis, specifically those involved in the cross-linking and polymerization of peptidoglycan. ontosight.aibiologynotesonline.com

Transpeptidation Inhibition

A primary consequence of this compound binding to the D-Ala-D-Ala terminus is the inhibition of transpeptidation. ontosight.aibiologynotesonline.com Transpeptidation, catalyzed by transpeptidases (also known as penicillin-binding proteins or PBPs), is the process of forming peptide cross-links between peptidoglycan strands, which is essential for the structural integrity of the cell wall. biologynotesonline.comnih.govmicrobenotes.com By binding to the substrate, this compound prevents the transpeptidases from accessing their target, thus inhibiting the cross-linking reaction. nih.govmicrobenotes.com

Transglycosylation Interference (Implied)

While the inhibition of transpeptidation is a well-established mechanism, glycopeptides are also understood to interfere with transglycosylation. frontiersin.orgnih.govbiologynotesonline.comnih.gov Transglycosylation is the process of polymerizing the amino acid/sugar building blocks into the peptidoglycan chain, catalyzed by transglycosylases. wikipedia.orgnih.gov By binding to the peptidoglycan precursors, this compound is thought to sterically hinder or otherwise interfere with the activity of transglycosylases, although this effect might require higher concentrations than those needed to block transpeptidation in some cases or might be a secondary effect of substrate sequestration. nih.govscribd.com This combined inhibition of transpeptidation and interference with transglycosylation ultimately prevents the synthesis of a functional cell wall, leading to cell death. biologynotesonline.com

Role as a Model Compound for Glycopeptide Antibiotic Function

This compound serves as a model compound for studying the properties and mechanisms of glycopeptide antibiotics. Researchers utilize it to understand the structural characteristics that contribute to antibiotic efficacy and bacterial resistance mechanisms. Studies on glycopeptide activity, including those involving vancomycin (B549263) (a related glycopeptide), have provided insights into the general mechanisms of this class, such as the surface-localized binding in bacterial cells and the formation of complexes with lipid II. nih.govresearchgate.netresearchgate.net Research into the structures of this compound crystal forms also contributes to understanding the behavior of glycopeptide antibiotics, including the potential role of dimerization in their mode of action. researchgate.net

Mechanisms of Bacterial Resistance to Decaplanin

Target Site Modification The primary mechanism of resistance to glycopeptide antibiotics is the modification of the peptidoglycan precursor target site.benchchem.comnih.govdroracle.aiInstead of the typical D-Ala-D-Ala terminus, resistant bacteria synthesize precursors ending in D-Ala-D-Lactate (D-Ala-D-Lac) or, less commonly, D-Ala-D-Serine (D-Ala-D-Ser).nih.govmdpi.comnih.govfrontiersin.orgThis alteration significantly reduces the binding affinity of glycopeptides to the precursor, thereby compromising their inhibitory effect on cell wall synthesis.nih.govmdpi.comnih.govfrontiersin.org

D-Ala-D-Lactate (D-Ala-D-Lac) Precursor Formation The formation of D-Ala-D-Lac precursors is a key mechanism conferring high-level resistance to glycopeptide antibiotics.mdpi.comnih.govThis process is mediated by a set of enzymes typically encoded by van genes, such as those found in the vanHAX operon.benchchem.comnih.govnih.govmdpi.comThe enzymes involved in the synthesis of D-Ala-D-Lac are:

VanH: A dehydrogenase that converts pyruvate (B1213749) to D-lactate. nih.govnih.govfrontiersin.org

VanA (or VanB): A ligase that catalyzes the formation of the D-Ala-D-Lac depsipeptide. nih.govnih.govfrontiersin.org

VanX: A D,D-dipeptidase that hydrolyzes the normal D-Ala-D-Ala peptidoglycan precursors, thus reducing the pool of the high-affinity target and ensuring the incorporation of D-Ala-D-Lac into the peptidoglycan. nih.govnih.govfrontiersin.orgnih.govasm.org

Comparative Analysis of Resistance Profiles with Other Glycopeptides Resistance profiles to Decaplanin (B1147159) can be compared to those of other glycopeptides like vancomycin (B549263) and teicoplanin. While the primary mechanism of resistance through target site modification (D-Ala-D-Lac formation) is common to these antibiotics, there can be variations in the level and spectrum of resistance conferred by different van gene clusters.mdpi.comnih.govnih.govFor instance, VanA-type resistance typically confers high-level resistance to both vancomycin and teicoplanin, whereas VanB-type resistance confers high-level resistance to vancomycin but often leaves bacteria susceptible to teicoplanin.nih.govmdpi.comfrontiersin.orgnih.govmdpi.comthis compound resistance is mediated by vanHAX genes, which lead to the conversion of D-Ala-D-Ala to D-Ala-D-lactate, reducing binding affinity.benchchem.comStudies have shown that some bacterial strains exhibit varying susceptibility or resistance levels to this compound compared to vancomycin and teicoplanin.benchchem.comasm.orgbrieflands.comFor example, some Enterococcus strains showed resistance to this compound with elevated MIC90 values, while Staphylococcus aureus generally remained susceptible at lower concentrations.benchchem.comIn some studies, resistance to teicoplanin has been reported more frequently than to vancomycin among certain bacterial isolates.brieflands.com

Table 1: Key Enzymes and Genes in D-Ala-D-Lac Mediated Glycopeptide Resistance

EnzymeGeneFunction
VanHvanHConverts pyruvate to D-lactate
VanA (or B)vanACatalyzes formation of D-Ala-D-Lac depsipeptide
VanXvanXHydrolyzes D-Ala-D-Ala peptidoglycan precursors

Table 2: Comparative Resistance Phenotypes Associated with van Gene Clusters

van GenotypeTarget ModificationVancomycin ResistanceTeicoplanin Resistance
VanAD-Ala-D-LacHigh-levelHigh-level
VanBD-Ala-D-LacHigh-levelSusceptible
VanC, E, GD-Ala-D-SerLow-to-moderateLow or Susceptible

Preclinical Pharmacodynamic and Mechanistic Efficacy Studies

In Vitro Susceptibility Profiling Against Gram-Positive Pathogens

In vitro susceptibility testing is a fundamental step in characterizing the potential of an antibiotic by determining the concentrations required to inhibit bacterial growth. mdpi.commdpi.comomjournal.org Decaplanin (B1147159) has demonstrated potent in vitro activity against a variety of Gram-positive bacteria. ontosight.ai

Minimum Inhibitory Concentration (MIC) Determinations

Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. Studies have determined the MIC values of this compound against various Gram-positive species. For many strains of Staphylococcus aureus, Enterococcus faecalis, Enterococcus faecium, and Streptococcus pyogenes, this compound has shown effective inhibition with MICs generally ranging from 0.12 to 4 micrograms/ml. nih.govnih.gov However, some populations of Enterococcus species and Coagulase-negative staphylococci, particularly S. haemolyticus, have shown higher MIC90 values, suggesting potential resistance (MICs ≥ 8 micrograms/ml). nih.govnih.govresearchgate.net

Table 1: Representative Minimum Inhibitory Concentrations (MICs) of this compound Against Select Gram-Positive Bacteria

Bacterial SpeciesMIC Range (µg/ml)MIC90 (µg/ml)Source
Staphylococcus aureus0.12 - 42-4 nih.gov
Enterococcus faecalis0.12 - 44 nih.gov nih.gov
Enterococcus faecium0.12 - 416 nih.gov nih.gov
Streptococcus pyogenes0.12 - 40.12 nih.gov nih.gov
Coagulase-negative staphylococci≥88 nih.gov nih.gov
S. haemolyticus-8 nih.gov nih.gov

Note: MIC ranges and MIC90 values can vary depending on the specific study and isolates tested.

Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA) Strains

This compound has demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. ontosight.ai In vitro studies have indicated its effectiveness against various MRSA isolates. The MIC90 for this compound against MRSA isolates has been reported as 4 micrograms/ml. nih.gov

Efficacy Against Vancomycin-Resistant Enterococci (VRE) Strains

This compound has also shown activity against vancomycin-resistant Enterococci (VRE). ontosight.ai Its activity against enterococci, including VRE strains, has been reported to be similar to that of vancomycin (B549263) in some studies, with an MIC90 of 4 micrograms/ml against enterococci. nih.gov However, some selected Enterococcus species populations, including some vancomycin-resistant strains, exhibited higher MIC90 values of up to 16 micrograms/ml. nih.govnih.govresearchgate.net

In Vitro Studies on Cell Wall Integrity and Bacterial Lysis

This compound, as a glycopeptide antibiotic, inhibits bacterial cell wall synthesis. ontosight.aiachievable.me Its mechanism involves binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. achievable.menih.gov This binding prevents the transpeptidation and transglycosylation reactions necessary for the cross-linking of peptidoglycan chains, which are essential for the structural integrity of the bacterial cell wall. achievable.menih.govbiologynotesonline.commicrobenotes.compatsnap.com By inhibiting these processes, this compound disrupts cell wall formation, leading to a weakened cell wall that cannot withstand internal osmotic pressure, ultimately resulting in bacterial cell lysis and death. ontosight.aiachievable.mebiologynotesonline.commicrobenotes.com This mechanism is similar to that of other glycopeptide antibiotics like vancomycin and teicoplanin. achievable.mepatsnap.comwikipedia.org

In Vivo Mechanistic Investigations in Animal Models (e.g., reduction of bacterial loads, not treatment outcomes)

In vivo studies using animal models are conducted to investigate the effects of an antimicrobial within a living system, including its impact on bacterial populations at the site of infection. als.netallucent.cominfectiologie.org.tnmdpi.comresearchgate.netfrontiersin.org Preclinical in vivo investigations with this compound have included studies in laboratory mice infected with Staphylococcus aureus, including MRSA. These studies have demonstrated that this compound can effectively reduce bacterial loads in infected tissues. This reduction in bacterial burden showcases its potential to control infection in a living host model. Animal models, such as mice, are utilized to provide data on the number of bacteria present in infected tissues and the resolution of pathology, contributing to the understanding of a compound's effect on the infection in situ. frontiersin.orgfrontiersin.org

Table 2: Summary of In Vivo Efficacy Findings of this compound in Animal Models (Bacterial Load Reduction)

PathogenInfection ModelObserved Effect on Bacterial LoadSource
Staphylococcus aureusMiceSignificant reduction in bacterial load
MRSAMiceEffectively reduced bacterial loads in infected tissues

Chemical Modification and Analog Synthesis Research

Semi-Synthetic Derivatization Strategies

While extensive research on the semi-synthetic derivatization of related glycopeptides like vancomycin (B549263) and teicoplanin is well-documented, specific studies focusing solely on the semi-synthetic modification of decaplanin (B1147159) are not widely available in the current scientific literature. However, the strategies employed for other members of this antibiotic class provide a foundational framework for potential derivatization of this compound. These strategies typically target specific functional groups on the glycopeptide scaffold, including:

N-terminus modification: Alkylation or acylation of the N-terminal amino group can influence the molecule's lipophilicity and membrane-anchoring properties.

C-terminus modification: Amidation or esterification of the C-terminal carboxyl group can impact dimerization and binding to the D-Ala-D-Ala target.

Sugar moiety modifications: Alterations to the carbohydrate side chains can affect solubility, pharmacokinetic properties, and interactions with the bacterial cell wall.

Peripheral modifications: Changes to the aromatic rings of the peptide backbone, such as halogenation or the introduction of other substituents, can modulate antibacterial potency.

The application of these strategies to this compound would likely yield a library of novel analogs for further biological evaluation.

Structure-Activity Relationship Studies through Analogue Synthesis

Understanding the relationship between the chemical structure of this compound and its biological activity is paramount for the rational design of more potent analogs. Although specific, comprehensive structure-activity relationship (SAR) studies dedicated to a wide range of this compound analogs are limited, the foundational principles derived from the broader glycopeptide class are applicable.

Key structural features of glycopeptides that are critical for antibacterial activity and are likely to be important for this compound include:

The heptapeptide (B1575542) backbone: This rigid, cross-linked structure forms a binding pocket that recognizes and sequesters the D-Ala-D-Ala terminus of peptidoglycan precursors.

The chlorine atoms: The presence and position of chlorine atoms on the aromatic rings can significantly influence binding affinity and antibacterial potency.

Systematic synthesis and biological testing of this compound analogs with variations in these key areas would be necessary to establish a detailed SAR profile for this specific glycopeptide.

Exploration of Modified Glycopeptide Structures with Altered Biological Activity

The exploration of modified glycopeptide structures is a dynamic field of research, driven by the need to combat antibiotic resistance. For related glycopeptides, modifications have led to derivatives with enhanced activity against vancomycin-resistant strains and even expanded spectra of activity.

While specific examples of modified this compound structures with demonstrably altered biological activity are not extensively reported, research on compounds like teicoplanin has shown that the introduction of lipophilic side chains can enhance activity against certain pathogens. It is hypothesized that similar modifications to the this compound scaffold could lead to derivatives with improved properties. For instance, increasing the lipophilicity might enhance the interaction with the bacterial membrane, leading to a dual mode of action.

Future research in this area for this compound would involve the synthesis of such modified structures and their subsequent evaluation in a range of microbiological and biochemical assays to determine their minimum inhibitory concentrations (MICs) against various bacterial strains and to elucidate their mechanisms of action.

Dimeric Derivatives and Their Mechanistic Implications

A significant characteristic of many glycopeptide antibiotics, including this compound, is their propensity to form dimers. The crystal structure of this compound has confirmed its ability to form "back-to-back" dimers through hydrogen bonding interactions between the peptide backbones of two monomers. nih.gov This dimerization is believed to have important mechanistic implications for the antibiotic's function.

The formation of dimers can enhance the avidity of the antibiotic for its target, the D-Ala-D-Ala terminus of peptidoglycan precursors. This cooperative binding effect can lead to a significant increase in antibacterial potency. The dimeric structure can also facilitate anchoring of the antibiotic to the bacterial cell membrane, increasing its local concentration at the site of action.

The table below summarizes the key aspects of this compound dimerization and its potential mechanistic consequences.

Feature of DimerizationMechanistic Implication
Back-to-back orientation Creates a multivalent binding surface for the D-Ala-D-Ala target.
Increased binding avidity Enhances the overall strength of interaction with peptidoglycan precursors.
Membrane anchoring Localizes the antibiotic at the site of cell wall synthesis.
Cooperative binding The binding of one monomer to the target can facilitate the binding of the second.

The synthesis of covalently linked dimeric derivatives of this compound could be a promising strategy to further exploit this natural tendency. Such synthetic dimers could exhibit enhanced antibacterial activity, particularly against resistant strains, by ensuring a high local concentration of the antibiotic and promoting multivalent interactions with the bacterial cell wall. While the synthesis of covalent dimers of other glycopeptides like teicoplanin has been reported, similar studies on this compound have yet to be published. nih.govnih.gov

Synthetic Biology and Metabolic Engineering for Decaplanin Research

Rational Design and Engineering of Biosynthetic Pathways

The foundation for the rational design and engineering of decaplanin (B1147159) production lies in the identification and characterization of its biosynthetic gene cluster (BGC). Recent genomic studies have successfully identified the BGC responsible for this compound biosynthesis in Amycolatopsis regifaucium DSM 45072T and Amycolatopsis decaplanina DSM 44594T. pnas.orgresearchgate.net This discovery is a critical first step, providing the genetic blueprint for researchers to begin targeted modifications.

The this compound BGC, like those of other glycopeptides such as vancomycin (B549263) and teicoplanin, is predicted to contain genes encoding non-ribosomal peptide synthetases (NRPSs), enzymes responsible for assembling the peptide backbone, as well as genes for tailoring enzymes that perform key modifications like glycosylation and cross-linking. pnas.orgnih.govrsc.org The principles of rational design can be applied to this compound biosynthesis in several ways:

Enzyme Modification: The NRPS modules within the this compound BGC could be engineered to incorporate alternative amino acid precursors, leading to the generation of novel this compound analogs with potentially enhanced activity or altered spectra. rsc.org Similarly, the glycosyltransferases in the pathway could be modified or swapped with enzymes from other glycopeptide pathways to attach different sugar molecules to the this compound core.

Regulatory Element Engineering: The expression of biosynthetic gene clusters is often tightly controlled by regulatory elements. By identifying and engineering these promoters and transcription factors, it may be possible to increase the transcription of the entire this compound BGC, leading to higher production levels.

A theoretical workflow for the rational design of the this compound biosynthetic pathway is outlined below:

StepDescriptionKey Technologies
1. BGC Identification & AnnotationLocating and identifying the function of genes within the this compound biosynthetic gene cluster.Genome Sequencing, Bioinformatics (antiSMASH)
2. Pathway AnalysisIdentifying rate-limiting steps and key enzymatic reactions in this compound biosynthesis.Metabolomics, Flux Balance Analysis
3. Target SelectionChoosing specific genes (e.g., NRPS, glycosyltransferases, regulatory genes) for modification.Comparative Genomics, Protein Modeling
4. Genetic ModificationEngineering the selected genes using techniques like CRISPR/Cas9 to alter their function or expression.CRISPR/Cas9, Gene Synthesis
5. Prototyping & TestingExpressing the modified pathway in a suitable host and analyzing the production of this compound or its analogs.Heterologous Expression, HPLC, Mass Spectrometry

Heterologous Expression Systems for this compound Production

The native producers of this compound, Amycolatopsis species, may not be ideal for large-scale industrial production due to slow growth rates, complex regulatory networks, or low yields. pnas.orgnih.gov Heterologous expression, the transfer of the this compound BGC into a more tractable host organism, offers a promising solution to these challenges.

The choice of a heterologous host is critical for the successful production of this compound. Several factors must be considered, including the host's ability to provide the necessary precursors, its genetic tractability, and its capacity to express large, complex gene clusters. Potential heterologous hosts for this compound production include:

Streptomyces species: As fellow actinomycetes, Streptomyces species like S. coelicolor or S. lividans are often excellent hosts for expressing glycopeptide BGCs. uni-tuebingen.de They share similar codon usage and often possess the necessary metabolic background to produce the required precursors.

Escherichia coli: While E. coli is a widely used and well-understood host, expressing large and complex BGCs like that of this compound can be challenging due to differences in codon usage and the lack of specific post-translational modifications. However, engineered E. coli strains have been successfully used for the production of some natural products.

Yeast (Saccharomyces cerevisiae): Yeast offers the advantages of being a eukaryotic system with well-established genetic tools. It has been used to produce a variety of complex molecules and could potentially be engineered to produce this compound.

Successful heterologous expression of the this compound BGC would not only facilitate increased production but also provide a platform for further engineering efforts, such as the creation of novel analogs through combinatorial biosynthesis.

Manipulating Product Efflux for Enhanced Yields

A common bottleneck in the production of antibiotics is the toxicity of the product to the producing organism and the efficiency with which it is exported from the cell. Efflux pumps are membrane proteins that actively transport molecules, including antibiotics, out of the cell. nih.gov These pumps play a dual role: they are a mechanism of self-resistance for the producing organism, and they can also be a limiting factor in the accumulation of the final product in the fermentation broth.

In the context of this compound production, manipulating efflux pumps could be a key strategy for enhancing yields. This could involve:

Introduction of Heterologous Efflux Pumps: If the native efflux system is inefficient, introducing a more efficient efflux pump from another organism that is known to transport similar glycopeptides could improve this compound export.

Engineering Efflux Pump Specificity: Advanced protein engineering techniques could be used to modify the substrate specificity of efflux pumps to favor the transport of this compound.

Research into the specific efflux systems of Amycolatopsis regifaucium and Amycolatopsis decaplanina will be necessary to fully exploit this strategy for enhancing this compound production.

Genome Mining for Novel Glycopeptide Analogues

The identification of the this compound BGC opens the door to genome mining efforts aimed at discovering novel, structurally related glycopeptides. pnas.org Genome mining involves using bioinformatic tools to search through sequenced genomes for BGCs that are predicted to produce specific classes of natural products.

By using the this compound BGC as a query, researchers can screen genomic databases of other actinomycetes for similar, yet distinct, gene clusters. This approach has several advantages:

Discovery of Novel Structures: It can lead to the identification of BGCs that produce this compound analogs with different amino acid compositions, glycosylation patterns, or other structural modifications. These novel compounds may possess improved biological activities.

Identification of Novel Enzymes: Genome mining can uncover novel tailoring enzymes, such as glycosyltransferases or halogenases, which can be used as tools in synthetic biology to create a wider range of this compound derivatives.

Understanding Glycopeptide Evolution: Comparing different but related BGCs can provide insights into the evolutionary pathways of glycopeptide antibiotics.

A hypothetical outcome of a genome mining search based on the this compound BGC is presented below:

Putative BGCSource OrganismPredicted Structural Differences from this compoundPotential for Novel Bioactivity
BGC-123Streptomyces sp. XLacks a glycosyltransferase gene, suggesting an aglycone variant.May have altered target binding or pharmacokinetic properties.
BGC-456Nonomuraea sp. YContains an additional halogenase gene, suggesting a chlorinated analog.Could exhibit enhanced potency or a different spectrum of activity.
BGC-789Amycolatopsis sp. ZShows a different NRPS module organization, suggesting a different peptide backbone.May overcome existing mechanisms of antibiotic resistance.

Advanced Analytical and Structural Biology Methodologies in Decaplanin Research

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Analysis and Purity Assessment

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is an indispensable tool for the analysis and purity assessment of decaplanin (B1147159). This highly sensitive and selective technique allows for the separation of this compound from impurities and related compounds, followed by their precise mass identification.

In the analysis of glycopeptide antibiotics like this compound, reversed-phase HPLC is commonly employed, utilizing a C18 column. The mobile phase typically consists of a gradient of acetonitrile and water, often with the addition of formic acid to improve peak shape and ionization efficiency. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for large and polar molecules like this compound, generating multiply charged ions. In tandem mass spectrometry (MS/MS), a specific precursor ion of this compound is selected and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern serves as a molecular fingerprint, confirming the identity of the compound with high confidence.

The purity of a this compound sample is determined by integrating the peak area of the this compound signal and comparing it to the total area of all detected peaks in the chromatogram. Method validation for such an assay typically includes assessment of linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LLOQ) to ensure the reliability of the results. For the related glycopeptide teicoplanin, LC-MS/MS methods have been developed and validated with a wide linear range and low limits of detection, demonstrating the suitability of this technique for quantitative analysis. idcmjournal.orgfrontiersin.orgfrontiersin.orgnih.govcabidigitallibrary.org

Table 1: Example Parameters for HPLC-MS/MS Analysis of Glycopeptide Antibiotics

ParameterTypical Value/Condition
Chromatography
ColumnC18 (e.g., 50.0 x 3.0 mm, 2.7 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.35 mL/min
Injection Volume10 µL
Column Temperature35°C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Analysis ModeMultiple Reaction Monitoring (MRM)
Internal StandardVancomycin (B549263) or Ristocetin

This table presents typical parameters that could be adapted for the analysis of this compound, based on established methods for similar glycopeptide antibiotics.

X-ray Diffraction and Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

The determination of the precise three-dimensional structure of this compound has been achieved through the complementary techniques of X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Diffraction:

X-ray crystallography provides a detailed atomic-level picture of a molecule in its crystalline state. The structure of this compound has been solved using this method, revealing important structural features. researchgate.net The process involves crystallizing the this compound molecule and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined.

Research has shown that this compound can crystallize in multiple forms, and its structure contains the characteristic dimer units seen in other vancomycin-related antibiotics. researchgate.net The asymmetric unit in the crystal can be larger than that of some small proteins, making the structure solution a complex task that can be approached by methods typically used for macromolecules. researchgate.net

Table 2: Crystallographic Data for this compound

Crystal ParameterReported Value
Crystal FormsP2(1) and P6(1)22
Monomers per Asymmetric Unit4
Solvent Content48% to 69%

Data sourced from crystallographic studies of this compound. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful technique for determining the structure of molecules in solution, providing information about the connectivity of atoms and their spatial arrangement. nih.govomicsonline.orgspringernature.comspringernature.com For a complex molecule like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for complete structural elucidation.

1D NMR: 1H and 13C NMR spectra provide information about the different chemical environments of the hydrogen and carbon atoms in the molecule.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons, between protons and their directly attached carbons, and between protons and carbons separated by multiple bonds, respectively. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provide information about the spatial proximity of protons, which is crucial for determining the three-dimensional conformation of the molecule.

Bioactivity Assessment Techniques (e.g., Agar (B569324) Well Diffusion)

The antimicrobial activity of this compound is primarily assessed using in vitro susceptibility testing methods. These techniques determine the minimum concentration of the antibiotic required to inhibit the growth of or kill a specific microorganism.

Agar Well Diffusion:

The agar well diffusion method is a widely used technique for screening the antimicrobial activity of compounds. researchgate.netmdpi.combiorxiv.org In this assay, an agar plate is uniformly inoculated with a suspension of the test microorganism. Wells are then cut into the agar, and a solution of this compound at a known concentration is added to the wells. The plate is incubated, allowing the antibiotic to diffuse into the agar. If the microorganism is susceptible to this compound, a clear zone of growth inhibition will appear around the well. The diameter of this zone is proportional to the concentration of the antibiotic and its effectiveness against the test organism.

Minimum Inhibitory Concentration (MIC):

A more quantitative measure of bioactivity is the Minimum Inhibitory Concentration (MIC). This is determined using broth microdilution or agar dilution methods. In the broth microdilution method, serial dilutions of this compound are prepared in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the lowest concentration of this compound that prevents visible growth of the microorganism is recorded as the MIC.

Research has shown that this compound is effective against a range of Gram-positive bacteria. nih.govnih.gov

Table 3: In Vitro Activity of this compound Against Selected Gram-Positive Bacteria

Bacterial SpeciesMIC90 (µg/mL)
Enterococcus faecalis4
Enterococcus faecium4
Staphylococcus aureus (Methicillin-Susceptible)2
Staphylococcus aureus (Methicillin-Resistant)4
Staphylococcus epidermidis2-4
Streptococcus pyogenes0.12
Streptococcus agalactiae0.12
Clostridium spp.0.5

MIC90 is the minimum inhibitory concentration required to inhibit the growth of 90% of strains. Data is compiled from published in vitro studies. nih.govnih.gov

Biophysical Characterization of Ligand-Binding Interactions

Understanding the mechanism of action of this compound requires the characterization of its binding to its molecular target, the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of lipid II, a precursor in bacterial cell wall synthesis. Several biophysical techniques are employed to study these ligand-binding interactions.

Isothermal Titration Calorimetry (ITC):

ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule. This technique can be used to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between this compound and its target peptide.

Surface Plasmon Resonance (SPR):

SPR is a label-free optical technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. For this compound research, the D-Ala-D-Ala peptide can be immobilized on the sensor chip, and the binding of this compound is monitored. SPR provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the binding affinity (Kd) can be calculated.

Differential Scanning Calorimetry (DSC):

DSC measures the heat capacity of a sample as a function of temperature. It can be used to assess the thermal stability of this compound and its complex with the target ligand. An increase in the melting temperature (Tm) of this compound upon binding to its ligand would indicate a stabilizing interaction.

These biophysical methods provide quantitative data on the thermodynamics and kinetics of this compound's interaction with its target, which is crucial for understanding its mechanism of action and for the rational design of new antibiotics.

Comparative Academic Analysis with Other Glycopeptide Antibiotics

Structural and Mechanistic Comparisons with Vancomycin (B549263) and Teicoplanin

Glycopeptide antibiotics, including decaplanin (B1147159), vancomycin, and teicoplanin, exert their antibacterial effect by inhibiting bacterial cell wall synthesis. wikipedia.orgwikipedia.orgqmul.ac.uknou.edu.ng Their primary mechanism involves binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. wikipedia.orgwikipedia.orgqmul.ac.uknou.edu.ngfishersci.semims.com This binding prevents the transpeptidation and polymerization reactions necessary for the formation of a stable bacterial cell wall, ultimately leading to cell death. wikipedia.org

While sharing this core mechanism, this compound, vancomycin, and teicoplanin exhibit structural variations that contribute to differences in their properties. Vancomycin is classified as a group I glycopeptide, while teicoplanin is a group III glycopeptide. nih.gov this compound's heptapeptide (B1575542) backbone is similar to that of vancomycin but differs in its chlorination and glycosylation patterns. researchgate.net Vancomycin contains a glucose-vancosamine disaccharide attached to amino acid 4. nih.gov Teicoplanin, on the other hand, has a mannose attached to amino acid 7, an N-acetylglucosamine attached to amino acid 6, and an N-acylglucosamine attached to amino acid 4, featuring a fatty-acylated monosaccharide at this position. nih.govscispace.com this compound is reported to consist of three sugars: a glucose-L-rhamnose disaccharide at amino acid 4 and epi-vancosamine at amino acid 6, and possesses one chlorine atom. researchgate.net

Structural differences also influence dimerization properties. X-ray studies have shown that vancomycin and related antibiotics often form "back-to-back" dimers, a process believed to enhance peptide binding and antibacterial activity. researchgate.netscispace.com Teicoplanin, however, does not form back-to-back dimers, a characteristic that distinguishes it from many other glycopeptides. nih.gov Instead, teicoplanin's activity is thought to be partly mediated by a membrane anchor provided by its acyl tail. nih.govscispace.com Research indicates that this compound also forms dimer units typical of vancomycin-related antibiotics. researchgate.net

Here is a comparative table summarizing some key structural features:

FeatureThis compoundVancomycinTeicoplanin
Glycopeptide GroupNot explicitly stated in search resultsGroup I nih.govGroup III nih.gov
Peptide BackboneHeptapeptide, similar to vancomycin researchgate.netHeptapeptide sensus.orgHeptapeptide researchgate.net
ChlorinationOne chlorine researchgate.netTwo chlorines nih.govfishersci.seuni.luTwo chlorines wikipedia.orgnih.govnih.gov
GlycosylationGlucose-L-rhamnose (aa 4), epi-vancosamine (aa 6) researchgate.netGlucose-vancosamine disaccharide (aa 4) nih.govMannose (aa 7), N-acetylglucosamine (aa 6), N-acylglucosamine (aa 4) nih.gov
DimerizationForms dimer units researchgate.netForms "back-to-back" dimers researchgate.netscispace.comDoes not form back-to-back dimers nih.gov
Membrane AnchoringNot explicitly stated in search resultsNot explicitly stated in search resultsPossesses a membrane anchor (acyl tail) nih.govscispace.com

Phylogenetic Relationships and Evolutionary Trajectories of Glycopeptide Transporters

The biosynthesis of glycopeptide antibiotics in actinomycetes is encoded within biosynthetic gene clusters (BGCs) that also contain genes for regulation and transport. nih.govnih.govnih.gov ATP-binding cassette (ABC) transporters play a role in facilitating GPA export from the bacterial cell. nih.gov

Phylogenetic analysis of GPA ABC-transporters suggests that their evolutionary trajectory follows that of the BGCs. nih.gov Transporters exporting GPAs of the same type, even with different modification patterns, tend to cluster closely together. nih.gov For instance, transporters for balhimycin, this compound, and vancomycin, all of which share a type I backbone but differ in glycosylation, form a distinct phylogenetic clade. nih.gov This indicates that the specificity of these transporters may be more associated with the peptide backbone structure than with the specific glycosylation or chlorination patterns. nih.gov

Research on the norvancomycin (B1247964) cluster, which is structurally similar to vancomycin, has shown that LuxR-like regulators encoded near the BGCs are related to regulators found in BGCs for vancomycin, this compound, keratinimicin, and nogabecin, showing high sequence identity. nih.gov This further supports the relatedness of the biosynthetic machinery across these glycopeptides.

Distinctions in Target Recognition and Resistance Adaptation

The primary target for this compound, vancomycin, and teicoplanin is the D-Ala-D-Ala terminus of peptidoglycan precursors. wikipedia.orgwikipedia.orgqmul.ac.uknou.edu.ngfishersci.semims.com The binding to this motif is crucial for their inhibitory activity on cell wall synthesis. wikipedia.org Teicoplanin's recognition of its ligand involves a combination of five hydrogen bonds and multiple van der Waals interactions. researchgate.net Comparisons of liganded and unliganded teicoplanin structures reveal flexibility in the antibiotic peptide backbone that is significant for ligand recognition. researchgate.net

Bacterial resistance to glycopeptide antibiotics, including this compound, is a significant concern. univ-tebessa.dz Resistance mechanisms are often linked to modifications in the target site (D-Ala-D-Ala) or through efflux pumps that reduce drug accumulation within the bacterial cell. Vancomycin resistance, for example, can involve the alteration of the D-Ala-D-Ala terminus to D-Ala-D-lactate, which reduces the binding affinity of vancomycin. Teicoplanin may still retain some activity against vancomycin-resistant strains with this modification due to its different structural features, such as the hydrophobic tail that can interact with the cell membrane.

Studies on the in vitro activity of this compound have shown it to be effective against a range of Gram-positive strains, including Enterococcus faecalis, E. faecium, Staphylococcus aureus, streptococci, bacilli, corynebacteria, and listeria, with varying MIC90 values. nih.gov However, some Enterococcus species and coagulase-negative staphylococci have shown potential resistance to this compound. nih.gov The emergence of specific resistance mechanisms to teicoplanin has also been identified, highlighting the ongoing challenge of bacterial adaptation. nih.gov Research continues to elucidate these resistance mechanisms to develop strategies to counteract them and enhance the efficacy of existing antibiotics.

Here is a table showing MIC90 values for this compound against various Gram-positive bacteria:

Bacterial SpeciesThis compound MIC90 (µg/ml)
Enterococcus faecalis0.12 - 4 nih.gov
Enterococcus faecium0.12 - 4 nih.gov
Staphylococcus aureus0.12 - 4 nih.gov
Streptococci0.12 - 4 nih.gov
Bacilli0.12 - 4 nih.gov
Corynebacteria0.12 - 4 nih.gov
Listeria0.12 - 4 nih.gov
Some rarely isolated Enterococcus sp.16 nih.gov
S. haemolyticus8 nih.gov

Future Directions in Decaplanin Research

Deeper Elucidation of Biosynthetic Enzymes and Pathways

Understanding the intricate details of decaplanin (B1147159) biosynthesis is crucial for potential yield improvement and the generation of novel analogs through bioengineering. This compound is produced via a nonribosomal peptide synthetase (NRPS) system, which involves the condensation of seven amino acids. scispace.com The biosynthetic gene cluster (BGC) for this compound has been identified in Amycolatopsis decaplanina and Amycolatopsis regifaucium. oup.comnih.govresearchgate.netdntb.gov.uaresearchgate.net This cluster includes genes for the heptapeptide (B1575542) backbone synthesis as well as tailoring enzymes such as halogenases, glycosyltransferases, methyltransferases, and acyltransferases that modify the backbone and attach sugar moieties. oup.com

This compound's structure includes three sugar residues: a glucose-L-rhamnose disaccharide at amino acid 4 and epi-vancosamine at amino acid 6. oup.comresearchgate.net The genes responsible for the biosynthesis of these unusual sugars are located within the this compound BGC. researchgate.net Further research is needed to fully characterize the functions of all enzymes encoded within the BGC and to understand the regulatory mechanisms that control this compound production. unipa.itresearchgate.net This includes investigating the roles of specific enzymes involved in glycosylation and other modifications. frontiersin.org

Advanced Structural Biology of this compound-Target Complexes

Detailed structural information about how this compound interacts with its bacterial target, the D-Ala-D-Ala terminus of peptidoglycan precursors, is vital for rational drug design. This compound binds to this terminus through hydrogen bonds, preventing the transpeptidation and transglycosylation steps necessary for cell wall synthesis. achievable.melibretexts.orgnih.gov

While the binding mechanism of glycopeptide antibiotics to D-Ala-D-Ala is generally understood, based largely on studies of vancomycin (B549263) and teicoplanin, advanced structural studies of this compound-target complexes are needed. researchgate.netnih.gov X-ray crystallography and other structural biology techniques can provide high-resolution insights into the specific interactions, including the number and geometry of hydrogen bonds and van der Waals interactions. researchgate.netnih.gov Studies on related glycopeptides have revealed important features like antibiotic dimerization and flexibility in the peptide backbone that influence ligand recognition. researchgate.netnih.gov Determining the crystal structures of this compound bound to various peptidoglycan precursors, including those associated with resistance, could reveal novel binding modes and provide a basis for designing derivatives with improved activity or altered specificity. researchgate.net

Engineering for Enhanced Resistance Circumvention

Bacterial resistance to glycopeptide antibiotics often arises from modifications to the D-Ala-D-Ala target, such as its replacement with D-Ala-D-lactate (D-Ala-D-Lac). nih.gov This alteration reduces the binding affinity of the antibiotic. researchgate.net Future research aims to engineer this compound or develop novel derivatives that can overcome these resistance mechanisms.

Strategies include modifying the this compound structure to enhance binding to altered targets or to introduce new mechanisms of action. researchgate.netbinasss.sa.cr This could involve chemical modifications of the glycopeptide backbone, sugar moieties, or attached side chains. oup.com Research on other glycopeptides has shown that structural modifications can impact activity against resistant strains. scispace.comnih.gov For example, some modified glycopeptides or their dimers have shown enhanced activity against vancomycin-resistant enterococci. nih.gov Understanding the molecular basis of reduced binding to D-Ala-D-Lac is crucial for designing this compound analogs that can effectively bind to this modified target. researchgate.net

Exploration of Undiscovered Biosynthetic Potential from Amycolatopsis Species

Amycolatopsis species are known to be prolific producers of a wide array of secondary metabolites, including glycopeptide and polyketide antibiotics. researchgate.netekb.egmdpi.comresearchgate.net Genome sequencing projects have revealed significant genomic diversity within the genus and the presence of numerous uncharacterized BGCs, suggesting a vast untapped potential for discovering novel natural products. oup.comnih.govresearchgate.netmdpi.comresearchgate.net

Future research should focus on exploring the genomes of various Amycolatopsis strains, including those from underexplored environments, to identify novel BGCs related to glycopeptide biosynthesis. ekb.egmdpi.comresearchgate.net Techniques such as genome mining and comparative genomics can help predict the structures and potential biological activities of the compounds encoded by these clusters. dntb.gov.uaresearchgate.netresearchgate.net Activating silent or weakly expressed BGCs through various genetic or environmental manipulations could lead to the discovery of new this compound analogs or entirely novel classes of antibiotics with distinct properties and mechanisms of action. unipa.it

Development of Novel Chemical Biology Tools Based on this compound

This compound's specific mechanism of action and its interaction with bacterial cell wall synthesis make it a valuable scaffold for developing chemical biology tools. These tools can be used to further investigate bacterial cell wall biosynthesis, antibiotic-target interactions, and resistance mechanisms.

Future directions include synthesizing modified this compound probes, such as fluorescently labeled or affinity-tagged derivatives, that can be used to visualize and isolate this compound targets in live bacteria. These tools could help elucidate the dynamics of this compound binding, its cellular localization, and the cellular response to antibiotic treatment. Furthermore, this compound derivatives with altered binding properties or modified functional groups could serve as tools to probe specific aspects of peptidoglycan synthesis or resistance pathways. frontiersin.org The development of such tools would significantly advance the understanding of bacterial cell wall biology and facilitate the discovery and development of new antibacterial agents.

Q & A

Q. Q1. What experimental protocols are recommended for assessing Decaplanin’s antimicrobial activity in vitro?

To evaluate this compound’s efficacy, researchers should:

  • Use standardized broth microdilution assays (e.g., CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive pathogens .
  • Include positive controls (e.g., vancomycin) and negative controls (untreated cultures) to validate assay conditions.
  • Replicate experiments across ≥3 independent trials to ensure statistical significance .

Q. Q2. How should researchers address variability in this compound’s solubility across different experimental models?

  • Pre-test solubility in buffers (e.g., phosphate-buffered saline, DMSO) under physiologically relevant pH and temperature conditions.
  • Use spectroscopic methods (e.g., UV-Vis) to quantify dissolved compound concentrations.
  • Document solvent-to-solute ratios and sonication protocols to enhance reproducibility .

Q. Q3. What parameters are critical for validating this compound’s structural integrity during synthesis?

  • Conduct nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm molecular structure.
  • Compare spectral data with published reference standards or synthetic intermediates .
  • Perform purity assessments via HPLC with UV detection (≥95% purity threshold) .

Advanced Research Questions

Q. Q4. How can conflicting data on this compound’s resistance mechanisms be systematically analyzed?

  • Perform genomic sequencing of resistant bacterial strains to identify mutations in target genes (e.g., cell wall biosynthesis pathways).
  • Cross-reference findings with transcriptomic data to assess overexpression of efflux pumps or resistance markers .
  • Apply meta-analysis frameworks to reconcile discrepancies across studies, prioritizing datasets with robust sample sizes and standardized protocols .

Q. Q5. What methodologies optimize this compound’s stability in long-term pharmacokinetic studies?

  • Use accelerated stability testing (e.g., 40°C/75% relative humidity) to predict degradation pathways.
  • Quantify degradation products via liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • Model stability data using Arrhenius equations to extrapolate shelf-life under storage conditions .

Q. Q6. How should researchers design experiments to investigate this compound’s off-target effects in eukaryotic cells?

  • Employ high-content screening (HCS) with fluorescence-based assays to monitor cytotoxicity and organelle stress.
  • Integrate proteomic profiling (e.g., SILAC labeling) to identify non-target protein interactions.
  • Validate findings using CRISPR-Cas9 knockouts of implicated pathways .

Methodological Considerations

Q. Q7. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

  • Fit data to nonlinear regression models (e.g., log-dose vs. response) using software like GraphPad Prism.
  • Calculate EC₅₀/IC₅₀ values with 95% confidence intervals.
  • Apply ANOVA with post-hoc Tukey tests for multi-group comparisons .

Q. Q8. How can researchers ensure reproducibility when scaling up this compound synthesis?

  • Document reaction conditions (e.g., temperature, catalyst loading, solvent ratios) in granular detail.
  • Use design-of-experiments (DoE) software to identify critical process parameters.
  • Validate scaled batches via comparative NMR and bioactivity assays against small-scale preparations .

Q. Q9. What strategies mitigate bias in literature reviews on this compound’s clinical potential?

  • Adopt PRISMA guidelines for systematic reviews, including explicit inclusion/exclusion criteria.
  • Use tools like Covidence to screen studies for methodological rigor (e.g., blinding, randomization).
  • Assess publication bias via funnel plots or Egger’s regression .

Data Contradiction & Interpretation

Q. Q10. How should discrepancies between in vitro and in vivo efficacy data for this compound be resolved?

  • Re-evaluate pharmacokinetic parameters (e.g., plasma half-life, tissue penetration) using LC-MS/MS.
  • Conduct ex vivo assays (e.g., serum bactericidal activity) to bridge in vitro and in vivo results.
  • Explore host-pathogen interactions (e.g., immune modulation) through transcriptomic profiling of infected tissues .

Q. Q11. What steps validate novel hypotheses about this compound’s mechanism of action?

  • Combine genetic knockouts (e.g., CRISPRi) with phenotypic assays to test causality.
  • Use surface plasmon resonance (SPR) to measure binding affinities for putative targets.
  • Cross-validate findings with orthogonal methods (e.g., isothermal titration calorimetry) .

Ethical & Reporting Standards

Q. Q12. How should researchers disclose methodological limitations in this compound studies?

  • Explicitly state constraints (e.g., limited sample size, assay detection thresholds) in the discussion section.
  • Use sensitivity analyses to quantify the impact of potential confounders.
  • Align reporting with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. Q13. What criteria determine whether this compound research warrants publication in high-impact journals?

  • Emphasize novelty (e.g., first-in-class activity, unique mechanistic insights).
  • Provide raw data and code in supplementary materials for independent verification.
  • Frame findings within broader antimicrobial resistance trends to highlight significance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.